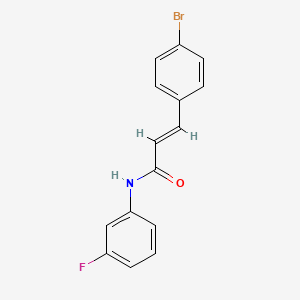
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCM is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities. In
作用机制
The mechanism of action of DCM is complex and not fully understood. It is believed that DCM exerts its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DCM has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
DCM has been shown to have a variety of biochemical and physiological effects. In cancer cells, DCM has been shown to induce apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, DCM has been shown to protect against oxidative stress and inflammation by modulating the activity of various signaling pathways. In immune cells, DCM has been shown to enhance the activity of T cells and natural killer cells by modulating the expression of various cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using DCM in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, there are also several limitations to using DCM in lab experiments, including its potential toxicity and the need for careful monitoring and purification to ensure the purity and quality of the final product.
未来方向
There are several future directions for research on DCM. One area of interest is the development of novel synthetic methods for producing DCM and related compounds. Another area of interest is the exploration of the potential therapeutic applications of DCM in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of DCM and its interactions with various molecular targets.
合成方法
DCM can be synthesized using a variety of methods, including the reaction between 3,4-dichlorobenzylamine and 4-methoxyphenylacrylic acid, or the reaction between 3,4-dichlorobenzyl chloride and 4-methoxyphenylacrylamide. The synthesis process typically involves the use of organic solvents and reagents, and requires careful monitoring and purification to ensure the purity and quality of the final product.
科学研究应用
DCM has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, DCM has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, DCM has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, DCM has been studied for its potential as an immunomodulatory agent, as it has been shown to enhance the activity of immune cells such as T cells and natural killer cells.
属性
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-14-6-2-12(3-7-14)5-9-17(21)20-11-13-4-8-15(18)16(19)10-13/h2-10H,11H2,1H3,(H,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYSFNEMOAWHM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)



![N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide](/img/structure/B5850828.png)
![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)